
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of a methanethiol group, a cyclopropylamidino group, and a hydrogen thiosulfate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate typically involves the reaction of methanethiol with N-cyclopropylamidino and hydrogen thiosulfate under controlled conditions. The reaction conditions, such as temperature, pressure, and pH, are carefully optimized to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise proportions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions: Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the methanethiol and thiosulfate groups, which are known for their reactivity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the reaction pathway and the products formed.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may lead to the formation of disulfides, while reduction reactions may yield thiols and other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential role in cellular processes involving sulfur metabolism. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of diseases related to sulfur metabolism. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Wirkmechanismus
The mechanism of action of Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate involves its interaction with molecular targets such as enzymes and proteins involved in sulfur metabolism. The compound may act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Methanethiol, N-cyclopropylamidino-, hydrogen thiosulfate include other organosulfur compounds such as ethanethiol, hydrogen sulfide, and dimethyl disulfide. These compounds share some chemical properties due to the presence of sulfur atoms but differ in their specific structures and reactivity .
Uniqueness: this compound is unique due to the combination of the methanethiol, cyclopropylamidino, and hydrogen thiosulfate groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
40283-52-1 |
|---|---|
Molekularformel |
C5H10N2O3S2 |
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
[(1-amino-2-sulfosulfanylethylidene)amino]cyclopropane |
InChI |
InChI=1S/C5H10N2O3S2/c6-5(7-4-1-2-4)3-11-12(8,9)10/h4H,1-3H2,(H2,6,7)(H,8,9,10) |
InChI-Schlüssel |
LGEYZYKILBJRED-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N=C(CSS(=O)(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)

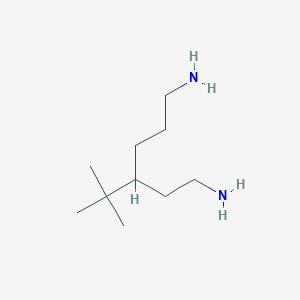
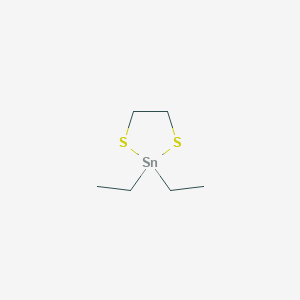
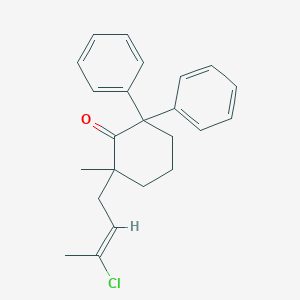
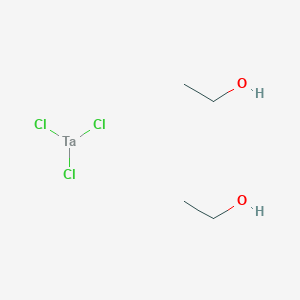

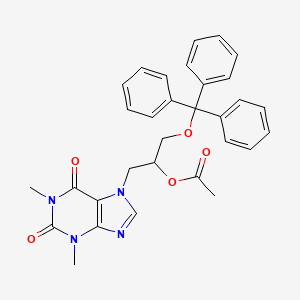
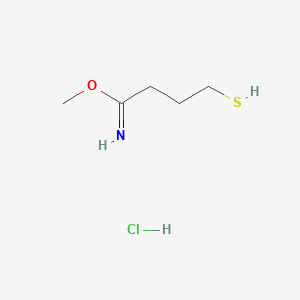
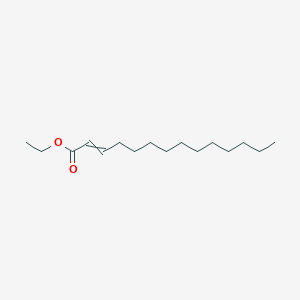
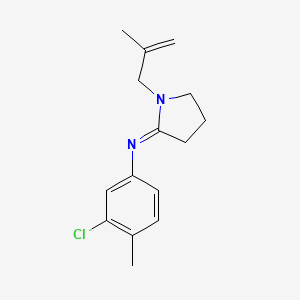
![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)

